1-(1-adamantylacetyl)-1H-pyrazole
Description
Properties
IUPAC Name |
2-(1-adamantyl)-1-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14(17-3-1-2-16-17)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNBGAYSXUVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(1-adamantylacetyl)-1H-pyrazole typically involves the reaction of adamantylacetic acid derivatives with hydrazine or its derivatives. The characterization of the synthesized compounds is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .
Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. Studies indicate that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others. For instance, a series of 1H-pyrazole derivatives exhibited significant cytotoxic effects with IC50 values lower than those of established anticancer drugs like paclitaxel .
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 1H-pyrazole demonstrate significant antibacterial and antifungal activities against various pathogens, including E. coli, S. aureus, and A. flavus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives, including their ability to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This suggests that these compounds may contribute to the management of diabetes by regulating blood sugar levels .
Case Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated a series of synthesized pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced the anticancer activity, demonstrating the importance of structure-activity relationships in drug development .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing new pyrazole derivatives with potential antimicrobial properties. The study involved screening these compounds against multiple bacterial and fungal strains, revealing several candidates with potent activity that could be further developed into therapeutic agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Variations
Structural Insights :
- Adamantyl vs.
- Acetyl Linker : The acetyl group in 1-(1-adamantylacetyl)-1H-pyrazole may increase conformational flexibility compared to direct adamantyl or carboxamide linkages .
Common Routes for Pyrazole Derivatives
Cyclocondensation: Used for 1-aryl-3,4-bis-triazolothiadiazole-pyrazoles (e.g., compounds 5a–i), involving pyrazole dicarboxylic acids and amino-mercapto-triazoles .
Ruthenium-Catalyzed Alkylation : Applied for regioselective C–H functionalization in aryl-pyrazoles (e.g., 6da, 7ca), enabling ortho/meta selectivity .
Nucleophilic Substitution : For introducing adamantyl groups, as seen in 1-(1-adamantyl)pyrazole synthesis .
Comparison :
- Adamantylacetyl derivatives may require specialized acylation steps, whereas direct adamantyl substitution (e.g., ) avoids additional functionalization.
Antimicrobial Activity
- 1-Aryl-3,4-bis-triazolothiadiazole-pyrazoles : Exhibit moderate antibacterial activity against S. aureus and E. coli (MIC: 12.5–50 µg/mL) .
- Pyraclostrobin Metabolites : 1-(4-Chlorophenyl)-1H-pyrazole derivatives show fungicidal activity in agrochemicals .
Agrochemical Potential
- Adamantyl groups in pyrazoles (e.g., ) may enhance persistence in environmental applications, similar to pyraclostrobin’s use in soybeans .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-adamantylacetyl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 1H-pyrazole with 1-adamantylacetyl chloride under nucleophilic acyl substitution. Key steps include:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.
- Temperature control : Maintain 0–5°C during reagent mixing to reduce side reactions, followed by gradual warming to room temperature .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency .
- Characterization : Confirm product purity via HPLC (>95%) and structural identity using H/C NMR (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for adamantyl and pyrazole protons .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Adamantyl groups often induce crystallographic disorder, requiring refinement with TWIN or HKLF5 commands .
- Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers address contradictions between experimental data and computational models for this compound?
- Methodological Answer :
- NMR vs. DFT calculations : If chemical shift predictions (e.g., via Gaussian or ORCA) deviate from experimental data, re-optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets, accounting for solvent effects (e.g., PCM model) .
- Crystallographic twinning : For mismatched unit cell parameters, use PLATON’s TWINABS to reprocess data and validate refinement with Rint < 0.05 .
Q. What strategies can elucidate the biological activity of this compound, given its structural complexity?
- Methodological Answer :
- Target docking : Perform molecular docking (AutoDock Vina) using the adamantyl group’s lipophilic properties to prioritize membrane-bound targets (e.g., GPCRs or ion channels) .
- In vitro assays : Screen for kinase inhibition (ATP-binding site competition) or antimicrobial activity (MIC assays) using structurally related pyrazoles as positive controls .
- Metabolic stability : Assess hepatic microsomal half-life (t1/2) with LC-MS/MS to evaluate CYP450-mediated degradation .
Q. How can crystallization challenges due to the adamantyl moiety be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
